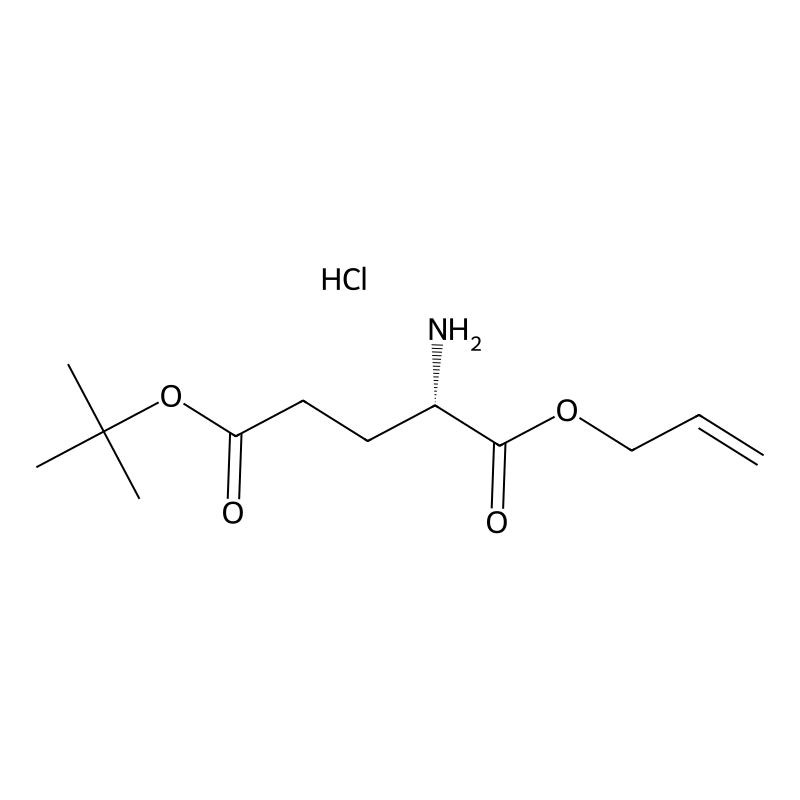H-Glu(Otbu)-Allyl Ester HCl

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Peptide Synthesis:
H-Glu(OtBu)-Allyl Ester HCl serves as a protected amino acid building block for peptide synthesis. The "Otbu" group (tert-Butyl) protects the carboxylic acid side chain of glutamic acid, allowing for selective peptide chain formation. The allyl ester functionality can be subsequently cleaved under mild conditions to reveal the free carboxylic acid, enabling final peptide bond formation. This approach is advantageous because it avoids harsh deprotection conditions that might compromise the integrity of other sensitive amino acid functionalities within the peptide sequence [1].
Source
[1] Several commercial suppliers like Bachem () offer H-Glu(Otbu)-Allyl Ester HCl, highlighting its use in peptide synthesis.
Chemical Modification of Proteins:
The allyl ester moiety in H-Glu(Otbu)-Allyl Ester HCl can act as a selectively addressable group for protein modification. Researchers can exploit this functionality to attach various biomolecules (fluorophores, probes etc.) to glutamic acid residues within proteins. The allyl ester can be cleaved under specific conditions, leaving the biomolecule conjugated to the protein without affecting its native structure [2].
Source
Scientific literature specific to this application is limited, but the general principle of allyl ester based protein modification is documented in various sources [2]. For instance, a study describes the use of allyl ester containing cysteine derivatives for protein labeling ()
Studies on Glutamate Signaling:
H-Glu(Otbu)-Allyl Ester HCl might be a valuable tool in research investigating glutamate signaling pathways. Glutamic acid is a major excitatory neurotransmitter in the central nervous system. The allyl ester group in H-Glu(Otbu)-Allyl Ester HCl can be used to generate cell-permeable derivatives of glutamate. These derivatives could be employed to study glutamate receptor activation, signaling cascades, and their role in various physiological processes [3].
Source
Similar to point 2, specific references for H-Glu(Otbu)-Allyl Ester HCl are scarce. However, research on using modified glutamate derivatives to study glutamate signaling is well documented ().
H-Glu(Otbu)-Allyl Ester Hydrochloride is a chemical compound derived from L-glutamic acid, featuring a tert-butyl ester protecting the carboxyl group and an allyl ester protecting the amino group. This compound is significant in peptide synthesis, serving as a versatile building block for constructing more complex molecules. Its dual protection strategy allows for selective deprotection under various conditions, enhancing its utility in synthetic applications.
- Oxidation: The allyl group can be oxidized to form epoxides or other oxidized derivatives. Common reagents for this reaction include m-chloroperbenzoic acid and osmium tetroxide.
- Reduction: The compound can be reduced to remove the allyl protecting group, typically using palladium-catalyzed hydrogenation with palladium on carbon as the catalyst.
- Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions, utilizing nucleophiles such as amines or thiols under basic conditions.
These reactions highlight the compound's reactivity and versatility in synthetic organic chemistry.
While specific biological activities of H-Glu(Otbu)-Allyl Ester Hydrochloride have not been extensively documented, compounds with similar structures often play roles in biological systems as intermediates in peptide synthesis. They can potentially influence enzyme mechanisms and protein interactions due to their structural properties. The stability provided by the protecting groups may also contribute to their functionality in biological assays.
The synthesis of H-Glu(Otbu)-Allyl Ester Hydrochloride involves several key steps:
- Starting Material: The synthesis begins with L-glutamic acid.
- Protection of Carboxyl Group: L-glutamic acid is reacted with tert-butyl alcohol in the presence of a strong acid catalyst (such as hydrochloric acid) to form L-glutamic acid tert-butyl ester.
- Protection of Amino Group: The resulting intermediate is treated with allyl chloroformate in the presence of a base (like triethylamine) to yield H-Glu(Otbu)-Allyl Ester.
- Formation of Hydrochloride Salt: Finally, the compound is converted into its hydrochloride salt by treatment with hydrochloric acid.
This multi-step process ensures high yield and purity, making it suitable for both laboratory and industrial applications.
H-Glu(Otbu)-Allyl Ester Hydrochloride has several applications:
- Peptide Synthesis: It serves as a protecting group for amino acids during peptide synthesis, ensuring selective reactions and minimizing side reactions.
- Pharmaceutical Development: The compound is used in the synthesis of peptide-based drugs, contributing to medicinal chemistry.
- Research
Interaction studies involving H-Glu(Otbu)-Allyl Ester Hydrochloride focus on its role as a protecting group in peptide synthesis. The stability conferred by the tert-butyl and allyl groups helps prevent unwanted reactions during synthesis, allowing for controlled formation of peptide bonds. Additionally, its interactions with enzymes and proteins through non-covalent means may provide insights into its functionality in biological systems.
Several compounds share structural similarities with H-Glu(Otbu)-Allyl Ester Hydrochloride:
| Compound Name | Key Features |
|---|---|
| L-Glutamic Acid tert-Butyl Ester Hydrochloride | Lacks the allyl protecting group |
| L-Glutamic Acid Allyl Ester Hydrochloride | Lacks the tert-butyl protecting group |
| Aspartic Acid tert-Butyl Allyl Ester Hydrochloride | Similar structure but derived from aspartic acid |
Uniqueness
H-Glu(Otbu)-Allyl Ester Hydrochloride's uniqueness lies in its dual protection strategy, allowing for selective deprotection under different conditions. This versatility makes it an essential intermediate in peptide synthesis compared to similar compounds that may offer only single protection strategies.








